molecular formula C9H8ClN B6613766 2-(3-chloro-5-methylphenyl)acetonitrile CAS No. 200214-42-2

2-(3-chloro-5-methylphenyl)acetonitrile

Cat. No.: B6613766
CAS No.: 200214-42-2
M. Wt: 165.62 g/mol
InChI Key: RUYGBTMQYNFGQM-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methylphenyl)acetonitrile is an aromatic nitrile derivative characterized by a benzene ring substituted with a chlorine atom at position 3 and a methyl group at position 5, with an acetonitrile (-CH$_2$CN) moiety attached at position 2 (Figure 1).

Properties

IUPAC Name

2-(3-chloro-5-methylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYGBTMQYNFGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-5-methylphenyl)acetonitrile typically involves the reaction of 3-chloro-5-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-5-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 3-chloro-5-methylbenzoic acid.

    Reduction: Formation of 3-chloro-5-methylphenylmethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chloro-5-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chloro-5-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-(3-chloro-5-methylphenyl)acetonitrile, differing primarily in substituents on the phenyl ring or adjacent functional groups:

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Key Applications Reference IDs
This compound C$9$H$8$ClN 165.62 g/mol Cl (3), CH$_3$ (5) Not provided Pharmaceutical intermediate (inferred) -
2-(3-Chloro-5-methoxyphenyl)acetonitrile C$9$H$8$ClNO 181.62 g/mol Cl (3), OCH$_3$ (5) 178486-31-2 Life science research
2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile C$9$H$5$ClF$_3$N 219.59 g/mol Cl (3), CF$_3$ (5) 886496-95-3 Pharmaceutical intermediate
2-(3-Fluoro-5-methoxyphenyl)acetonitrile C$9$H$8$FNO 165.16 g/mol F (3), OCH$_3$ (5) 672931-28-1 Hazardous material (toxic)
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile C$14$H$7$Cl$2$F$3$N$_2$ 331.12 g/mol Cl (3, pyridine), CF$_3$ (5, pyridine) 213994-13-9 Not specified

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (-CF$3$) group in enhances electron-withdrawing effects compared to methyl (-CH$3$) or methoxy (-OCH$_3$) groups, influencing reactivity and stability.
  • Polarity : Methoxy-substituted analogs (e.g., ) exhibit higher polarity due to the oxygen atom, affecting solubility and chromatographic behavior.
  • Hazard Profile : Fluoro- and methoxy-substituted analogs (e.g., ) are classified as toxic, suggesting similar handling precautions may apply to the target compound.

Physicochemical and Electronic Properties

Computational studies on structurally related nitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives) reveal:

  • Non-Planar Structures: DFT calculations indicate that substituents like chlorine and methyl groups induce non-planarity in the aromatic system, altering charge distribution .
  • HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., -CF$_3$) lower LUMO energies, enhancing electrophilic reactivity. For example, trifluoromethyl-substituted analogs () may exhibit greater electrophilicity compared to methyl-substituted derivatives.
  • Chromatographic Behavior: Polysaccharide-based chiral selectors resolve enantiomers of chloro-methylphenyl nitriles more effectively in HPLC than in nano-LC, with acetonitrile as a preferred eluent .

Research Findings and Data Gaps

  • Safety Data : Direct safety information for the target compound is unavailable, but analogs in and suggest stringent storage conditions (e.g., refrigeration, ventilation).
  • Computational Modeling: Further DFT studies are needed to compare the HOMO-LUMO profiles and electrostatic potentials of the target compound with its analogs.

Biological Activity

2-(3-Chloro-5-methylphenyl)acetonitrile is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClN
  • Molecular Weight : 181.65 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2090958-10-2

The compound features a phenyl ring with chlorine and methyl substituents, which may enhance its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including resistant strains.

Antimicrobial Efficacy Data

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)16 μg/mL
Escherichia coli32 μg/mL
Listeria monocytogenes16 μg/mL

These results suggest that the compound could be a candidate for developing new antibiotics targeting resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results revealed a dose-dependent decrease in cell viability.

Table 2: Anticancer Activity of this compound

Cell LineIC50 Value (μM)
MCF-715
A54920

These findings highlight the potential of this compound as a lead structure for developing novel anticancer agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within microbial cells and cancerous tissues. The presence of halogens may enhance its affinity for binding to enzymes or receptors involved in critical cellular processes.

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